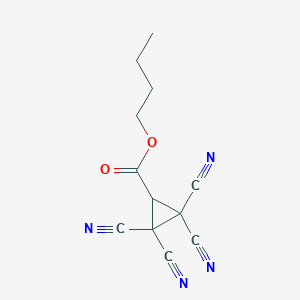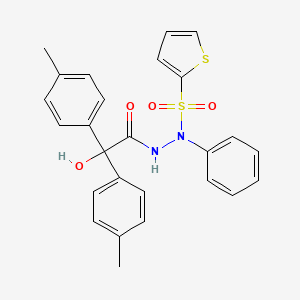![molecular formula C24H21NO3S B14948555 3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14948555.png)
3-hydroxy-1-phenyl-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, a thienylcarbonyl group, and various phenyl and isopropyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesis techniques. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process involves the coupling of boronic acid derivatives with halogenated precursors in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- 4-{2-[(5S)-3-Hydroxy-5-(4-isopropylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}morpholin-4-ium
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
Uniqueness
3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-PHENYL-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C24H21NO3S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
4-hydroxy-1-phenyl-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H21NO3S/c1-15(2)16-10-12-17(13-11-16)21-20(22(26)19-9-6-14-29-19)23(27)24(28)25(21)18-7-4-3-5-8-18/h3-15,21,27H,1-2H3 |
InChIキー |
ANMJUTJWIVOYLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B14948475.png)
![7-(Dimethylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B14948477.png)

![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)
![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![2-[3-(2-chlorobenzyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14948504.png)
![N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B14948508.png)
![3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid](/img/structure/B14948517.png)
![6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14948523.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14948540.png)
![N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide](/img/structure/B14948541.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)

